molecular formula C10H9F2NO B1393394 2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile CAS No. 1017778-26-5

2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile

Cat. No. B1393394
M. Wt: 197.18 g/mol
InChI Key: JBBHLHHSVMFRIR-UHFFFAOYSA-N
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Description

2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile is a chemical compound with the molecular formula C10H9F2NO and a molecular weight of 197.18 g/mol . It is used for research purposes .

Scientific Research Applications

Chemical Sensing and Binding Studies

2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile has been studied in the context of chemical sensing and binding. For instance, a rhodamine-azacrown derivative demonstrated varied binding modes to Al3+ and Fe3+ in different solvents, including acetonitrile, showing distinct binding behavior in aqueous solutions versus acetonitrile (Fang et al., 2014). This highlights the compound's potential utility in sensing and binding studies involving different metal ions.

Electrochemistry and Electrochemical Reactions

The compound has also been explored in electrochemistry. Research on the electroreduction of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide in ethanol-acetonitrile solutions has been conducted, examining the interaction of its dianion with metal cations in acetonitrile (Caram, Mirífico, & Vasini, 1994). Such studies are essential for understanding the electrochemical properties and reactions of related compounds.

Photochemical Reactions

There's significant interest in photochemical reactions involving compounds like 2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile. For example, a study on the DCA-photosensitized reaction of 3-cyano- or 3-ethoxy-2,2-diarylthietane in acetonitrile discussed the formation of specific reaction products (Shima, Sazaki, Nakabayashi, & Yasuda, 1992). Understanding these photochemical processes can lead to novel applications in synthetic chemistry.

Organic Synthesis Applications

Applications in organic synthesis have been explored, such as the study on demethylation of acetophenones in acetonitrile, which can be relevant for the modification of similar compounds (Kawamura, Takatsuki, Torii, & Horie, 1994). Research like this contributes to the development of new synthetic methodologies.

Material Science and Polymer Studies

In material science, the compound has been investigated for its potential in the development of new materials. A study on the properties of electrochemically prepared polymers in acetonitrile, including their optical, conductive, and magnetic properties, demonstrates the relevance of such compounds in advanced material research (Groenendaal, Zotti, & Jonas, 2001).

properties

IUPAC Name

2-(3-ethoxy-2,4-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c1-2-14-10-8(11)4-3-7(5-6-13)9(10)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBHLHHSVMFRIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.